4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole
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Overview
Description
4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at positions 4 and 5, an ethylsulfanyl group at position 2, and a methoxymethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of an imidazole derivative followed by the introduction of the ethylsulfanyl and methoxymethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Amino or thio-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated imidazoles on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4,5-Dibromo-2-(methoxycarbonyl)-1H-imidazole
- 4,5-Dibromo-2-(methylthio)-1H-imidazole
- 4,5-Dibromo-2-(ethylthio)-1H-imidazole
Comparison: Compared to these similar compounds, 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both the ethylsulfanyl and methoxymethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
101853-81-0 |
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Molecular Formula |
C7H10Br2N2OS |
Molecular Weight |
330.04 g/mol |
IUPAC Name |
4,5-dibromo-2-ethylsulfanyl-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C7H10Br2N2OS/c1-3-13-7-10-5(8)6(9)11(7)4-12-2/h3-4H2,1-2H3 |
InChI Key |
FOWITXTVPDXSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(N1COC)Br)Br |
Origin of Product |
United States |
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